molecular formula C22H25N3O B11512586 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine

Cat. No.: B11512586
M. Wt: 347.5 g/mol
InChI Key: LTHBJHFXNJBMTQ-UHFFFAOYSA-N
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Description

[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(1-METHYL-1H-INDOL-3-YL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(1-METHYL-1H-INDOL-3-YL)METHYL]AMINE, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of indole derivatives may involve continuous-flow microreactors, which offer advantages such as improved reaction control, higher yields, and reduced reaction times . These methods are particularly useful for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Indole derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Indole derivatives can be compared with other heterocyclic compounds, such as:

    Pyrroles: Similar in structure but lack the benzene ring fused to the five-membered ring.

    Carbazoles: Contain an additional benzene ring fused to the indole structure.

    Benzimidazoles: Contain a fused benzene and imidazole ring system.

The uniqueness of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(1-METHYL-1H-INDOL-3-YL)METHYL]AMINE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity .

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methylindol-3-yl)methyl]ethanamine

InChI

InChI=1S/C22H25N3O/c1-15-18(20-12-17(26-3)8-9-21(20)24-15)10-11-23-13-16-14-25(2)22-7-5-4-6-19(16)22/h4-9,12,14,23-24H,10-11,13H2,1-3H3

InChI Key

LTHBJHFXNJBMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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